molecular formula C18H21N3O2S3 B2897893 N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide CAS No. 1797563-44-0

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2897893
CAS No.: 1797563-44-0
M. Wt: 407.57
InChI Key: AKSONDNHXHFHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule is a hybrid structure incorporating a benzothiazole moiety and a 5-methylthiophene-2-sulfonamide group, linked through a piperidine-methyl spacer. Both the benzothiazole and sulfonamide functional groups are recognized as privileged scaffolds in pharmaceutical sciences, known for conferring a wide range of biological activities . The structural architecture of this compound suggests significant potential as a key intermediate or investigative tool in developing novel enzyme inhibitors. Specifically, sulfonamide-containing compounds are extensively investigated for their ability to inhibit enzymes like carbonic anhydrase and dihydropteroate synthetase . Furthermore, recent research on 2-aminothiazole sulfonamide derivatives has demonstrated potent inhibitory effects against urease, as well as alpha-glucosidase and alpha-amylase, enzymes that are critical therapeutic targets for conditions like diabetes and Helicobacter pylori infections . The benzothiazole unit is also a common pharmacophore associated with various pharmacological properties. In silico analyses of related compounds indicate that such molecules typically exhibit high gastrointestinal absorption and optimal skin permeation profiles, making them interesting candidates for preclinical research . This product is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. For Research Use Only. Not for Human or Veterinary Use.

Properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S3/c1-13-6-7-17(24-13)26(22,23)19-12-14-8-10-21(11-9-14)18-20-15-4-2-3-5-16(15)25-18/h2-7,14,19H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSONDNHXHFHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a benzothiazole moiety, a piperidine ring, and a thiophene sulfonamide group, which contribute to its diverse biological activities. The molecular formula is C16H18N2O2SC_{16}H_{18}N_{2}O_{2}S with a molecular weight of approximately 306.39 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties. Below are detailed findings from various studies:

Antimicrobial Activity

  • Minimum Inhibitory Concentration (MIC) : The compound has demonstrated potent antimicrobial activity against various pathogens. For instance, derivatives of similar structures have shown MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Mechanism of Action : The primary mechanism involves the inhibition of bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
  • Biofilm Formation Inhibition : Recent studies have highlighted the compound's ability to inhibit biofilm formation, which is crucial for the treatment of chronic infections where biofilms protect bacteria from antibiotics .

Anti-inflammatory Activity

  • Cyclooxygenase (COX) Inhibition : The compound acts as an inhibitor of COX enzymes, which play a vital role in the inflammatory response by converting arachidonic acid into prostaglandins . This inhibition leads to reduced production of inflammatory mediators.
  • Biochemical Pathways : By affecting the arachidonic acid pathway, the compound may decrease inflammation and pain associated with various conditions.

Case Studies

Several studies have evaluated the biological activities of related compounds:

  • Antimicrobial Evaluation : In a study involving pyrazole derivatives incorporating thiazole and thiophene rings, compounds with structural similarities showed promising results against multiple bacterial strains .
  • Anti-inflammatory Effects : A comparative analysis of thiazole derivatives indicated that those with specific substitutions exhibited enhanced anti-inflammatory effects, suggesting a structure-activity relationship (SAR) that could be applied to our compound .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Focus Findings Reference
Antimicrobial ActivityMIC values as low as 0.22 μg/mL against specific pathogens; effective biofilm inhibition
Anti-inflammatory MechanismInhibition of COX enzymes leading to decreased inflammatory mediator production
Structure Activity RelationSAR analysis suggests specific functional groups enhance antimicrobial and anti-inflammatory properties

Comparison with Similar Compounds

Key Structural Variations

Compound Name/Class Core Structure Substituents Biological Activity Reference
Target Compound Benzo[d]thiazole-piperidine-methylthiophene sulfonamide 5-methylthiophene sulfonamide N/A (hypothesized: kinase inhibition, antimicrobial)
Phenylthiazolyl benzenesulfonamides (e.g., 5a–5e) Thiazole-sulfonamide Phenyl, methylsulfonyl Sphingosine kinase 1 (SphK1) inhibition (IC₅₀: 0.5–10 µM)
N-(1,3-Benzothiazole-2-yl)acetamides Benzothiazole-acetamide Hydroxypiperidinyl, phenyl Antimicrobial (MIC: 2–8 µg/mL against S. aureus)
7-Chloro-6-fluoro-nitrobenzo[d]thiazole derivatives Nitrobenzo[d]thiazole Pyrazole-isonicotinohydrazide Anti-tubercular (MIC: 0.5–2 µg/mL vs. M. tuberculosis)

Substituent Impact

  • Sulfonamide Position : The target compound’s sulfonamide is attached to a methylthiophene ring, unlike phenylthiazolyl benzenesulfonamides (), where sulfonamide directly links to the thiazole. This may alter target selectivity due to steric and electronic differences.
  • Piperidine vs. Piperazine : describes a piperazinyl-thiazolecarboxamide with enhanced solubility via hydroxyethyl groups. The target’s piperidine lacks such polar groups, which may reduce aqueous solubility but improve membrane permeability.
  • Electron-Withdrawing Groups : Nitro and fluoro substituents in anti-tubercular benzo[d]thiazoles () enhance activity against M. tuberculosis. The target’s methylthiophene is electron-neutral, suggesting divergent target interactions.

Comparison with Analogues :

  • Phenylthiazolyl Benzenesulfonamides () : Synthesized via sulfonylation of thiazole amines, requiring milder conditions (room temperature, 5 hours) than nitrobenzo[d]thiazole derivatives (reflux, 8% NaOH) .
  • Triazole-Thiones () : Utilize tautomerization-sensitive intermediates, contrasting with the target’s stable sulfonamide linkage.

Q & A

Q. What are the common synthetic routes for preparing N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide?

The synthesis typically involves coupling a benzo[d]thiazole-piperidine intermediate with a sulfonamide-bearing thiophene derivative. Key steps include:

  • Step 1 : Synthesis of the benzo[d]thiazol-2-yl-piperidine core via cyclization or substitution reactions.
  • Step 2 : Functionalization of the piperidine’s methyl group with a sulfonamide group using sulfonyl chlorides (e.g., 5-methylthiophene-2-sulfonyl chloride) in dry pyridine or DMF under controlled pH (5–6) to precipitate the product .
  • Purification : Flash chromatography or recrystallization is used to isolate the target compound.

Q. How is the purity and structural integrity of this compound validated in academic research?

Analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm aromatic (benzo[d]thiazole, thiophene) and aliphatic (piperidine, methyl) proton environments .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for biological assays) .
  • Mass Spectrometry (MS) : For molecular weight confirmation .

Q. What in vitro biological screening methods are used to evaluate its potential activity?

  • Kinase Inhibition Assays : For compounds with a benzo[d]thiazole moiety (known to target kinases like SphK1), fluorescence-based or radiometric assays measure IC₅₀ values .
  • Antimicrobial Testing : Disk diffusion or microdilution assays against bacterial/fungal strains, with MIC (Minimum Inhibitory Concentration) determination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during sulfonamide coupling?

Critical parameters include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, pyridine) enhance reactivity of sulfonyl chlorides .
  • Temperature : Room temperature or mild heating (40–60°C) to prevent decomposition.
  • Stoichiometry : Excess sulfonyl chloride (1.1–1.5 equivalents) ensures complete reaction .
  • Acidification : Controlled pH (5–6) during workup minimizes side reactions .

Q. What computational strategies are employed to predict binding modes with biological targets?

  • Molecular Docking : Software like AutoDock or Schrödinger Suite models interactions with kinase active sites (e.g., SphK1) using the compound’s 3D structure .
  • Molecular Dynamics (MD) Simulations : To assess stability of ligand-receptor complexes over time .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent effects (e.g., methylthiophene) with bioactivity .

Q. How can conflicting bioactivity data from different studies be resolved?

  • Dose-Response Repetition : Validate activity across multiple assays (e.g., enzymatic vs. cell-based).
  • Structural Confirmation : Ensure compound integrity (e.g., tautomerism in thiophene sulfonamides may alter activity) .
  • Target Selectivity Profiling : Use kinase inhibitor panels to rule off-target effects .

Q. What role does the methylthiophene sulfonamide moiety play in biological activity?

  • Hydrophobic Interactions : The methyl group enhances membrane permeability, while the sulfonamide acts as a hydrogen bond acceptor with target proteins .
  • Electron-Withdrawing Effects : The sulfonyl group stabilizes charge distribution, critical for enzyme inhibition .

Q. How is stereochemical complexity addressed in analogs of this compound?

  • Chiral Chromatography : To separate enantiomers of piperidine derivatives .
  • X-ray Crystallography : Resolves absolute configuration of crystalline intermediates .
  • Circular Dichroism (CD) : For solution-phase conformational analysis .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values for kinase inhibition?

  • Assay Variability : Standardize protocols (e.g., ATP concentration, incubation time).
  • Compound Stability : Test degradation under assay conditions via HPLC .
  • Enzyme Source : Use recombinant human kinases instead of animal-derived variants .

Methodological Resources

  • Synthetic Protocols : Refer to pyridine-mediated sulfonylation in .
  • Analytical Workflows : NMR and HPLC methods from and .
  • Computational Tools : Docking strategies in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.